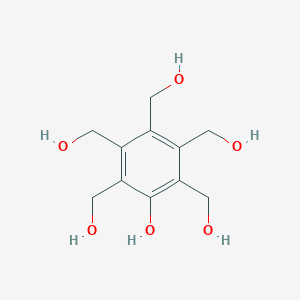
Pentakis(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakis(hydroxymethyl)phenol is a phenolic compound characterized by the presence of five hydroxymethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentakis(hydroxymethyl)phenol can be synthesized through the reaction of phenol with formaldehyde under specific conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives of phenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentakis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other mild oxidants.
Reduction: Sodium borohydride is often used for the reduction of hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentakis(hydroxymethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized in the production of phenolic resins and other industrial materials
Mécanisme D'action
The mechanism of action of pentakis(hydroxymethyl)phenol involves its ability to donate hydrogen atoms from the hydroxyl groups, thereby neutralizing free radicals and exhibiting antioxidant properties. This compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para position on the benzene ring.
Catechol: A phenolic compound with two hydroxyl groups in an ortho position on the benzene ring
Uniqueness
Pentakis(hydroxymethyl)phenol is unique due to the presence of five hydroxymethyl groups, which significantly enhance its reactivity and potential applications compared to simpler phenolic compounds. This structural feature allows for a greater degree of functionalization and interaction with various chemical and biological systems.
Propriétés
Numéro CAS |
61192-34-5 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
2,3,4,5,6-pentakis(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h12-17H,1-5H2 |
Clé InChI |
WVDBOODLVILNED-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1CO)CO)O)CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















